N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-fluorophenyl group and a carboxamide group, along with a 3-chlorobenzylamino moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the 4-Fluorophenyl Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with the piperazine ring.
Attachment of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the piperazine derivative with an appropriate isocyanate or carbamoyl chloride.
Addition of the 3-Chlorobenzylamino Moiety: This final step involves the nucleophilic substitution of the piperazine derivative with a 3-chlorobenzylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings, leading to flaccid paralysis of certain organisms . This mechanism highlights its potential use in neuropharmacology and as an anthelmintic agent.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
- N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
Uniqueness
N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide stands out due to its unique combination of a piperazine ring, a 4-fluorophenyl group, and a 3-chlorobenzylamino moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C19H21ClFN3O2
- Molecular Weight : 373.84 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antitumor Activity : Research indicates that piperazine derivatives exhibit significant antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. For instance, compounds similar to this one have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .
- Antimicrobial Effects : Piperazine derivatives have demonstrated antibacterial and antifungal activities. Studies have shown that modifications in the piperazine structure can enhance these effects, making them potential candidates for treating resistant strains of bacteria and fungi .
- CNS Activity : Given its structural features, this compound may also interact with neurotransmitter systems, potentially influencing mood disorders or neurodegenerative conditions.
Pharmacological Profiles
The pharmacological profiles of similar compounds provide insight into the expected biological activities:
Antitumor Activity Case Study
A study evaluated the antitumor effects of a related piperazine derivative on HepG2 liver cancer cells. The compound exhibited an IC50 value of 1.30 µM, indicating potent antiproliferative activity. Mechanistic studies revealed that the compound induced apoptosis and G2/M phase cell cycle arrest, which are critical for its anticancer efficacy .
Antimicrobial Efficacy Case Study
In another investigation, a series of piperazine derivatives were synthesized and screened for antimicrobial activity. One derivative demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.125 to 100 mg/mL across different strains . This suggests that structural modifications can lead to enhanced antimicrobial properties.
Properties
Molecular Formula |
C20H22ClFN4O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)methylamino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22ClFN4O2/c21-16-3-1-2-15(12-16)13-23-19(27)14-24-20(28)26-10-8-25(9-11-26)18-6-4-17(22)5-7-18/h1-7,12H,8-11,13-14H2,(H,23,27)(H,24,28) |
InChI Key |
FNSOTSNJGIUZEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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